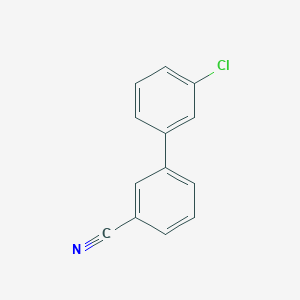

3-(3-Chlorophenyl)benzonitrile

Description

BenchChem offers high-quality 3-(3-Chlorophenyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDWSVSPJJFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400554 | |

| Record name | 3-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-79-7 | |

| Record name | 3-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Biaryl Nitrile Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)benzonitrile

The 3-(3-chlorophenyl)benzonitrile molecule belongs to the biaryl nitrile class, a structural motif of considerable interest in medicinal chemistry and materials science. Biaryl scaffolds are prevalent in numerous pharmaceuticals due to their ability to adopt specific conformations for optimal interaction with biological targets. The nitrile group is a versatile functional handle, capable of participating in various chemical transformations and acting as a key hydrogen bond acceptor or a metabolic precursor to other functional groups. The specific substitution pattern of 3-(3-chlorophenyl)benzonitrile makes it a valuable building block for synthesizing more complex molecules, including potential therapeutic agents and novel organic materials.[1][2] This guide provides a comprehensive overview of a field-proven method for its synthesis via palladium-catalyzed cross-coupling and details the essential analytical techniques for its structural confirmation and purity assessment.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing 3-(3-chlorophenyl)benzonitrile. Among the array of powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3][4]

Reaction Rationale and Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of 3-(3-chlorophenyl)benzonitrile, the most common strategy involves coupling (3-chlorophenyl)boronic acid with 3-bromobenzonitrile.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more practical to generate the Pd(0) species in situ from a stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: A base, such as potassium carbonate (K₂CO₃), is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then efficiently transfers its organic group to the palladium center.[6]

-

Solvent System: A two-phase solvent system, typically an organic solvent like toluene or dioxane with water, is employed. This system effectively dissolves both the organic-soluble reactants and the water-soluble inorganic base, allowing them to interact at the interface.

The catalytic cycle, illustrated below, is a well-established mechanism in organometallic chemistry.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

-

3-Bromobenzonitrile (1.09 g, 5.0 mmol)

-

(3-Chlorophenyl)boronic acid (0.94 g, 6.0 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 105 mg, 0.4 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 3.0 equiv)

-

Toluene (25 mL)

-

Deionized Water (5 mL)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile, (3-chlorophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add toluene and deionized water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 3-bromobenzonitrile is consumed (typically 8-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3-(3-chlorophenyl)benzonitrile as a white or off-white solid.

-

Part 2: Characterization of 3-(3-Chlorophenyl)benzonitrile

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Caption: Overall experimental workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Protocol (Sample Preparation):

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Analysis: The proton NMR spectrum will confirm the presence and connectivity of the aromatic protons. Due to the meta-substitution on both rings, the spectrum will show complex multiplets in the aromatic region (typically δ 7.4-7.8 ppm). The integration of this region should correspond to 8 protons.

-

¹³C NMR Analysis: The carbon NMR spectrum will show the number of unique carbon atoms. For 3-(3-chlorophenyl)benzonitrile (C₁₃H₈ClN), 13 distinct signals are expected due to the molecule's asymmetry. Key signals include the nitrile carbon (C≡N) around δ 118 ppm and the two carbons directly attached to the C-C bond linking the rings (quaternary carbons) around δ 138-142 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Sample Preparation for ATR):

-

Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Record the spectrum.

Key Spectral Features:

-

C≡N Stretch: A sharp, strong absorption band around 2225-2235 cm⁻¹ is the most diagnostic peak, confirming the presence of the nitrile group.[7]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Protocol (Sample Preparation for ESI-MS):

-

Dissolve a small amount of the sample (~1 mg) in a suitable solvent like methanol or acetonitrile (1 mL).

-

Dilute the solution further to a concentration of ~1-10 µg/mL.

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

Expected Data: The molecular formula is C₁₃H₈ClN. The expected monoisotopic mass is approximately 213.0345 g/mol .

-

Molecular Ion Peak ([M+H]⁺): The spectrum should show a prominent peak at m/z ≈ 214.0423.

-

Isotope Pattern: A crucial piece of evidence is the chlorine isotope pattern. There will be two peaks for the molecular ion: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) with a characteristic intensity ratio of approximately 3:1.[8]

Summary of Characterization Data

| Technique | Feature | Expected Result |

| ¹H NMR | Chemical Shift (δ) | 7.4 - 7.8 ppm (complex multiplet, 8H) |

| ¹³C NMR | Key Chemical Shifts (δ) | ~118 ppm (C≡N), ~130-142 ppm (aromatic carbons) |

| IR | Key Absorptions (cm⁻¹) | ~2230 (C≡N, sharp, strong), >3000 (Aromatic C-H) |

| MS (ESI) | m/z for [M+H]⁺ | ~214 (³⁵Cl) and ~216 (³⁷Cl) in a ~3:1 ratio |

References

-

PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

- European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1.

-

Wesołowska, O., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Retrieved from [Link]

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.

-

NIST. (n.d.). Benzeneacetonitrile, 3-chloro-. Retrieved from [Link]

- Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)

-

ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

-

Indian Academy of Sciences. (2010). The 2010 Chemistry Nobel Prize: Pd(0)-Catalyzed Organic Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

CORE. (2011). Negishi cross-coupling of organotellurium compounds: synthesis of biaryls, aryl-, and diaryl acetylenes. Retrieved from [Link]

-

MassBank. (2015). MSBNK-Eawag-EQ338003. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

-

Galambos, J., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Retrieved from [Link]

- Adooq Bioscience. (n.d.). Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]. Retrieved from https://www.adooq.com/benzonitrile-4-5-4-3-chlorophenyl-3-oxo-1-piperazinyl-methyl.html

-

RSC Publishing. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(m-chlorophenyl)-1-cyano-2-phenylpseudourea - [1H NMR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | 186000-52-2 [smolecule.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Biphenyl Nitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The biphenyl nitrile scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of biphenyl nitrile derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action. This guide will further provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, alongside a comprehensive discussion on the critical role of the nitrile group in optimizing pharmacokinetic profiles.

Introduction: The Biphenyl Nitrile Moiety in Medicinal Chemistry

The biphenyl scaffold, consisting of two connected phenyl rings, provides a rigid and tunable platform for the design of bioactive molecules. The incorporation of a nitrile (-C≡N) group introduces unique physicochemical properties that are highly advantageous in drug design. The nitrile group is a strong electron-withdrawing group, a potent hydrogen bond acceptor, and is metabolically stable[1]. It often serves as a bioisostere for other functional groups, such as halogens or carbonyls, and can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties[2]. These characteristics have made biphenyl nitrile derivatives a fertile ground for the discovery of novel therapeutics across various disease areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Biphenyl nitrile derivatives have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which biphenyl nitrile compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, certain hydroxylated biphenyl compounds have been shown to induce cell cycle arrest at the G2/M transition and trigger apoptosis via the intrinsic pathway, which involves the activation of caspases[3].

The apoptotic signaling cascade initiated by some biphenyl derivatives involves the upregulation of pro-apoptotic proteins like Bax, Bad, and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL[3][4]. This shift in the balance of apoptotic regulators leads to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway[3].

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol provides a step-by-step method for quantifying apoptosis in cancer cells treated with biphenyl nitrile derivatives using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cancer cells (e.g., MCF-7, A549)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cancer cells to the desired confluency and treat with the biphenyl nitrile derivative at various concentrations for a specified time. Include an untreated control.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes at room temperature[6].

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[7].

-

Transfer 100 µL of the cell suspension (around 1 x 10^5 cells) to a 5 mL flow cytometry tube[7].

-

Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide to the cell suspension[7].

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[7].

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube[7].

-

Analyze the samples by flow cytometry within one hour[7].

-

Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

-

Apoptotic cells will be Annexin V-FITC positive and PI negative (early apoptosis) or Annexin V-FITC and PI positive (late apoptosis/necrosis)[5].

-

Inhibition of Kinase Signaling Pathways

Many cancers are driven by aberrant signaling from protein kinases. Biphenyl nitrile derivatives have been successfully designed as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) pathway. Overexpression of EGFR is common in various cancers, including breast and lung cancer, and leads to increased cell proliferation, invasion, and metastasis[8][9].

Biphenyl nitrile compounds can act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell survival and proliferation[3][9].

Caption: EGFR signaling pathway and its inhibition by biphenyl nitrile derivatives.

Table 1: Anticancer Activity of Selected Biphenyl Nitrile Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | EGFR Inhibition, Apoptosis | 8.36 - 17.28 | [10] |

| Compound B | HCT-116 (Colon) | EGFR Inhibition, Apoptosis | 8.81 - 13.85 | [10] |

| Compound C | A549 (Lung) | EGFR Inhibition | 1.75 | [11] |

| DPDIM | MDA-MB-231 (Breast) | EGFR Inhibition, Apoptosis | - | [3] |

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

Biphenyl nitrile derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA[12].

The biphenyl moiety plays a crucial role in the binding of these inhibitors to the hydrophobic pocket of the reverse transcriptase, enhancing π-π interactions with key amino acid residues such as Y181, Y188, and W229[13]. The nitrile group can also form important hydrogen bonds within the binding pocket, contributing to the high affinity and specificity of these compounds. A significant advantage of some biphenyl nitrile-based NNRTIs is their activity against drug-resistant viral strains[13].

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by biphenyl nitrile NNRTIs.

Antimicrobial and Anti-inflammatory Activities

Antibacterial and Antifungal Properties

Biphenyl nitrile derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens[4]. The mechanism of action can vary, but for some derivatives, it involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties conferred by the biphenyl nitrile scaffold are crucial for their ability to penetrate bacterial cell walls and exert their effects. Notably, some of these compounds have shown efficacy against antibiotic-resistant strains, making them promising candidates for the development of new anti-infective agents[1].

Bacterial resistance to antimicrobial agents is a growing global health concern. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and active efflux of the drug from the cell[11][14]. The novel structures of some biphenyl nitrile derivatives may help to circumvent these common resistance mechanisms.

Anti-inflammatory Effects via COX Inhibition

Chronic inflammation is a key factor in many diseases. Biphenyl nitrile derivatives have been investigated for their anti-inflammatory properties, with some compounds showing selective inhibition of cyclooxygenase-2 (COX-2)[1][15]. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[16]. The biphenyl structure is well-suited to fit into the active site of the COX-2 enzyme[15].

Synthesis and ADME/Tox Considerations

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl nitrile derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide[17][18].

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Nitrile Synthesis

This protocol provides a general procedure for the synthesis of a biphenyl nitrile derivative.

Materials:

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Aryl boronic acid (e.g., phenylboronic acid)

-

Base (e.g., K2CO3 or Na2CO3)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

-

Reaction:

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS[17].

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl nitrile derivative.

-

ADME/Tox Profiling: A Critical Step in Drug Development

The success of a drug candidate is heavily dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile. In silico and in vitro methods are invaluable for the early assessment of these properties.

In Silico ADME/Tox Prediction Workflow:

Computational tools can predict a range of ADME/Tox properties, providing a rapid and cost-effective initial screen of drug candidates[19][20].

Caption: In silico ADME/Tox prediction workflow for biphenyl nitrile derivatives.

Key In Vitro ADME Assays:

-

Permeability Assays (Caco-2 and PAMPA): These assays predict the intestinal absorption of orally administered drugs. The Caco-2 cell model uses a monolayer of human colon adenocarcinoma cells to mimic the intestinal barrier, assessing both passive and active transport[2][]. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures passive diffusion across an artificial membrane[2].

-

Metabolic Stability Assays: These assays use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

Conclusion and Future Perspectives

Biphenyl nitrile derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The unique properties of the nitrile group contribute significantly to their potency and favorable pharmacokinetic profiles. The synthetic accessibility of these compounds, particularly through robust methods like the Suzuki-Miyaura coupling, further enhances their appeal in drug discovery.

Future research in this area will likely focus on the development of more potent and selective derivatives with improved safety profiles. A deeper understanding of the specific molecular interactions between these compounds and their biological targets will facilitate the rational design of next-generation therapeutics. Furthermore, exploring novel delivery systems and combination therapies will be crucial to maximizing the therapeutic potential of biphenyl nitrile derivatives in the clinic.

References

-

Fleming, J. J., Du, X., & Raker, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7902–7917. [Link]

-

Li, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

-

Han, S., et al. (2020). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 25(1), 188. [Link]

-

Medina-Franco, J. L., Martinez-Mayorga, K., & Meurice, N. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 6(49), 33694–33702. [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).

-

IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]

-

IC50 Values (μM) of Compounds on Tested Cancer Cell Lines. (n.d.). ResearchGate. [Link]

-

2,2′-Diphenyl-3,3′-Diindolylmethane: A Potent Compound Induces Apoptosis in Breast Cancer Cells by Inhibiting EGFR Pathway. (2013). PLoS ONE, 8(3), e59798. [Link]

-

Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway. (2013). Toxicology Letters, 217(2), 154-165. [Link]

-

The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2015). Journal of Pharmaceutical and Biomedical Analysis, 112, 168-181. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry, 45(29), 13045-13057. [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2005). The Journal of Organic Chemistry, 70(23), 9491–9495. [Link]

-

The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. (2022). International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). Molecular Systems Biology, 1, 2005.0020. [Link]

-

Overcoming HIV drug resistance through rational drug design based on molecular, biochemical, and structural profiles of HIV resistance. (2008). The FASEB Journal, 22(8), 2657-2673. [Link]

-

A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (2020). International Journal of Research and Analytical Reviews, 7(3), 616-620. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

-

Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes. (2024). Acta Chimica Slovenica, 71(1), 696-704. [Link]

-

Strategies to overcome HIV drug resistance-current and future perspectives. (2023). Frontiers in Microbiology, 14, 1122855. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2563. [Link]

-

Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2023). Frontiers in Microbiology, 14, 1168103. [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules, 26(12), 3564. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. (2020). Anticancer Agents in Medicinal Chemistry, 20(12), 1459-1470. [Link]

-

Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. [Link]

-

Mechanisms of Bacterial Resistance. (2009). Journal of the Pakistan Medical Association, 59(1), 37-41. [Link]

-

Discovering how drugs combat HIV and why resistance can occur. (2020). Drug Target Review. [Link]

-

Permeability Measurement In Caco 2 Cells. (2021). YouTube. [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules, 26(12), 3564. [Link]

-

MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. (2021). Biointerface Research in Applied Chemistry, 12(2), 2269-2279. [Link]

-

In silico ADME/T modelling for rational drug design. (2012). Expert Opinion on Drug Discovery, 7(7), 617-628. [Link]

-

In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (2014). Medicinal Chemistry, 4(8). [Link]

-

Resistance mechanisms. (n.d.). ReAct - Action on Antibiotic Resistance. [Link]

-

Development and emerging trends of drug resistance mutations in HIV: a bibliometric analysis based on CiteSpace. (2022). Frontiers in Pharmacology, 13, 969695. [Link]

-

CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2017). Pharmaceutical and Biomedical Research, 3(3), 1-15. [Link]

-

3.5. Annexin V-FITC/PI Staining. (2014). Bio-protocol, 4(17), e1227. [Link]

-

(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. [Link]

-

ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

-

An Introduction to in silico toxicokinetics prediction and ADME profiling of medicinal plants. (2024). International Journal of Research in Pharmaceutical Sciences, 15(2), 1-8. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). Molecules, 28(15), 5786. [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(18), 10191. [Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686–1700. [Link]

-

Streamlining Toxicity Predictions with In Silico Profiling. (n.d.). Instem. [Link]

Sources

- 1. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2′-Diphenyl-3,3′-Diindolylmethane: A Potent Compound Induces Apoptosis in Breast Cancer Cells by Inhibiting EGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Development and emerging trends of drug resistance mutations in HIV: a bibliometric analysis based on CiteSpace [frontiersin.org]

- 13. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. brieflands.com [brieflands.com]

- 17. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

An In-Depth Technical Guide to the Safe Handling and Application of 3-(3-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Chlorophenyl)benzonitrile, a key intermediate in pharmaceutical research. It is intended to serve as a technical resource for laboratory personnel, offering detailed insights into its chemical properties, synthesis, safe handling, and applications in drug development. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to foster a culture of safety and precision in the laboratory.

Compound Profile and Physicochemical Properties

3-(3-Chlorophenyl)benzonitrile is a biphenyl derivative characterized by the presence of a chloro substituent on one phenyl ring and a nitrile group on the other. This unique substitution pattern imparts specific electronic and steric properties that are leveraged in medicinal chemistry.

Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)benzonitrile and Related Compounds

| Property | 3-(3-Chlorophenyl)benzonitrile | 3-Chlorobenzonitrile | Benzonitrile |

| CAS Number | 893734-79-7[1] | 766-84-7 | 100-47-0[2][3] |

| Molecular Formula | C₁₃H₈ClN[1] | C₇H₄ClN | C₇H₅N[3] |

| Molecular Weight | 213.66 g/mol [1] | 137.56 g/mol | 103.12 g/mol [4] |

| Appearance | Not explicitly stated, likely a solid | Solid | Colorless liquid[4] |

| Boiling Point | Not available | 232 °C[5] | 188 to 191 °C[4] |

| Melting Point | Not available | 43 - 46 °C | -13 °C[4] |

| Solubility | Not explicitly stated, likely soluble in organic solvents | Soluble in alcohol and ether | <0.5 g/100 ml in water (22 °C)[4] |

Hazard Identification and Risk Assessment

Based on aggregated GHS information for 3-chlorobenzonitrile, the anticipated hazards for 3-(3-Chlorophenyl)benzonitrile include:

-

Acute Oral Toxicity : Harmful if swallowed[6].

-

Acute Dermal Toxicity : Toxic or harmful in contact with skin[6].

-

Eye Irritation : Causes serious eye irritation[6].

-

Aquatic Toxicity : Harmful to aquatic life with long-lasting effects[6].

Aromatic nitriles, as a class, can be harmful by all routes of exposure. While they do not readily liberate cyanide in vivo, unlike their aliphatic counterparts, caution is still warranted. Chronic exposure to certain nitriles may interfere with iodine uptake by the thyroid gland.

Table 2: Toxicological Data for Related Compounds

| Compound | Test | Species | Route | Dose/Concentration | Result | Reference |

| 2-Chlorobenzonitrile | LD50 | Mouse | Oral | >300 mg/kg | [7] | |

| 2-Chlorobenzonitrile | Draize test | Rabbit | Eye | 100 mg/24H | Moderate irritation | [7] |

| Benzonitrile | LD50 | Rabbit | Oral | 800 mg/kg | [8] | |

| Benzonitrile | LC50 | Mouse | Inhalation | 1800 mg/m³ | [8] | |

| Benzonitrile | Draize test | Rabbit | Skin | 500 mg/24H | Moderate irritation | [8] |

Given these data, it is prudent to handle 3-(3-Chlorophenyl)benzonitrile with a high degree of caution, assuming it possesses a comparable or potentially greater toxicity profile than its analogs due to its increased molecular complexity and lipophilicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with 3-(3-Chlorophenyl)benzonitrile. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All manipulations of solid or dissolved 3-(3-Chlorophenyl)benzonitrile should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area[6].

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[7].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact[7]. Gloves should be inspected before use and replaced if any signs of degradation are observed.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[7].

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[7].

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored[7].

-

Contaminated clothing should be removed promptly and washed before reuse[7].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing and shoes. Seek immediate medical attention[8].

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[8].

-

Spill Response: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For major spills, evacuate the area and follow your institution's emergency spill response procedures. Eliminate all sources of ignition[9].

Synthesis of 3-(3-Chlorophenyl)benzonitrile

The synthesis of 3-(3-Chlorophenyl)benzonitrile is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and it is a cornerstone of modern organic synthesis for creating biphenyl structures[2][10][11][12].

The logical retrosynthetic disconnection of the target molecule suggests 3-bromobenzonitrile and 3-chlorophenylboronic acid as suitable starting materials.

Caption: Retrosynthetic analysis of 3-(3-Chlorophenyl)benzonitrile.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.

Materials:

-

3-Bromobenzonitrile

-

3-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate catalyst (e.g., 2 mol%) and the triphenylphosphine ligand (e.g., 4 mol%).

-

Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio by volume). The use of degassed solvents is critical to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (e.g., 2-3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Chlorophenyl)benzonitrile.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of 3-(3-Chlorophenyl)benzonitrile.

Chemical Reactivity and Stability

The reactivity of 3-(3-Chlorophenyl)benzonitrile is dictated by the electronic properties of the chloro and cyano substituents.

-

The Cyano Group: The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects. This deactivates the benzonitrile ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the cyano group[4]. The nitrile carbon itself is electrophilic and can undergo nucleophilic attack, for example, during hydrolysis to the corresponding carboxylic acid or reduction to a primary amine[4][13].

-

The Chloro Group: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

The combination of these two groups on separate rings in a biphenyl system results in a complex electronic landscape. The reactivity at a specific position will depend on the nature of the attacking reagent and the reaction conditions.

Stability: 3-(3-Chlorophenyl)benzonitrile is expected to be stable under normal laboratory conditions[14]. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases[14].

Hazardous Decomposition: Upon combustion, it may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide[7].

Caption: General reactivity of 3-(3-Chlorophenyl)benzonitrile.

Applications in Research and Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, often serving as key structural motifs in the design of therapeutic agents[15]. The nitrile group can act as a bioisostere for a carbonyl group, engaging in polar interactions with biological targets[16].

A notable application of a derivative of 3-(3-Chlorophenyl)benzonitrile is in the development of novel therapeutics for psychiatric disorders. Specifically, 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5)[17]. mGluR5 NAMs are being investigated for the treatment of conditions such as anxiety and depression[17]. The development of this compound highlights the utility of the 3-(3-Chlorophenyl)benzonitrile scaffold in generating molecules with desirable pharmacological properties for targeting the central nervous system[17].

Storage and Disposal

Storage: Store 3-(3-Chlorophenyl)benzonitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[6]. A storage temperature of -20°C is recommended for long-term stability[1].

Disposal: 3-(3-Chlorophenyl)benzonitrile is a halogenated organic compound and should be disposed of as hazardous waste.

-

Waste Segregation: Do not mix with non-halogenated organic waste[18][19]. Collect in a designated, properly labeled, and sealed container for halogenated organic waste[20].

-

Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance[19]. Under no circumstances should this chemical be disposed of down the drain[18].

Conclusion

3-(3-Chlorophenyl)benzonitrile is a valuable research chemical with important applications in the synthesis of potential drug candidates. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound in a safe and effective manner, contributing to the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). Benzonitrile, m-chloro-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles.

-

MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. Retrieved January 26, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved January 26, 2026, from [Link]

-

Oxford Academic. (2022). Effect of the cyano group in the HAVA mechanism for PAHs formation: a reaction force analysis for the reaction between benzonitrile (C6H5CN) and vinylacetylene. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.

-

Sdfine. (n.d.). 2-CHLOROBENZONITRILE. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 26, 2026, from [Link]

-

EPA. (n.d.). Benzonitrile Final AEGL Document. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved January 26, 2026, from [Link]

-

PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved January 26, 2026, from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1995). Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. Retrieved January 26, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved January 26, 2026, from [Link]

-

NUS Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 26, 2026, from [Link].youtube.com/watch?v=s8e-G3s2gaI)

Sources

- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzonitrile [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7.2 Organic Solvents [ehs.cornell.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. bucknell.edu [bucknell.edu]

Topic: 3-(3-Chlorophenyl)benzonitrile: A Scaffolding for Therapeutic Innovation through Structural Analogs and Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl nitrile scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. 3-(3-Chlorophenyl)benzonitrile, with its distinct electronic and steric properties, serves as a compelling starting point for chemical exploration. This technical guide provides a comprehensive overview of this core moiety, detailing the strategic design of its structural analogs and derivatives. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and synthesize structure-activity relationship (SAR) insights from available data. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this chemical class.

The Core Moiety: 3-(3-Chlorophenyl)benzonitrile

3-(3-Chlorophenyl)benzonitrile is an aromatic organic compound featuring a biphenyl core structure. One phenyl ring is substituted with a nitrile group (-C≡N) at the 3-position, while the other bears a chlorine atom (-Cl), also at the 3-position. This specific arrangement of substituents dictates the molecule's physicochemical properties and its potential interactions with biological targets.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 893734-79-7 | [1] |

| Molecular Formula | C₁₃H₈ClN | [1][2] |

| Molecular Weight | 213.66 g/mol | [1][2] |

The presence of the electron-withdrawing nitrile and chloro groups influences the electron distribution across the biphenyl system, while the biphenyl structure itself provides a rigid, yet conformationally flexible, scaffold that is crucial for molecular recognition by biological targets.

A Landscape of Chemical Modification: Designing Analogs and Derivatives

The therapeutic potential of 3-(3-Chlorophenyl)benzonitrile can be systematically explored by modifying three key regions of the molecule: the nitrile group, the chloro substituent, and the biphenyl core itself. Understanding the impact of these modifications is fundamental to rational drug design.

Caption: Key modification sites on the 3-(3-Chlorophenyl)benzonitrile scaffold.

Modifications of the Nitrile Group

The nitrile group is a versatile functional handle for derivatization.

-

Reduction to Primary Amines: The nitrile can be reduced to a benzylamine derivative. This transformation introduces a basic center, which can form salt bridges with acidic residues in a protein's active site. The conversion of the related 3-chlorobenzonitrile to 3-chlorobenzylamine can be achieved using sodium borohydride in the presence of copper nanoparticles[3].

-

Hydrolysis to Amides and Carboxylic Acids: Hydrolysis converts the nitrile into a primary amide or a carboxylic acid. This introduces hydrogen bond donor and acceptor capabilities, which can significantly alter binding interactions. Ruthenium catalysts have been shown to facilitate the hydrolysis of 3-chlorobenzonitrile to 3-chlorobenzamide[3].

-

Conversion to Heterocycles: The nitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles or oxadiazoles, which can act as bioisosteres for carboxylic acids or amides, often with improved metabolic stability and pharmacokinetic properties.

Modifications of the Chloro Substituent

The nature and position of the halogen can profoundly impact biological activity.

-

Positional Isomerism: Moving the chlorine to the ortho- or para- positions will alter the molecule's dipole moment and rotational barrier, thereby influencing its preferred conformation and binding geometry.

-

Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) allows for fine-tuning of lipophilicity, polarizability, and metabolic stability. Studies on benzonitrile esters have shown that chloro substitution can considerably modify biological effects compared to bromo and iodo substitutions, highlighting the importance of this position[4].

-

Bioisosteric Replacement: The chloro group can be replaced with other bioisosteres like a methyl (-CH₃) or trifluoromethyl (-CF₃) group to probe steric and electronic requirements at this position.

Modifications of the Biphenyl Core

-

Ring Substitution: Introducing additional substituents (e.g., hydroxyl, methoxy) on either phenyl ring can introduce new interaction points, improve solubility, or block sites of metabolism. For example, 3-(3-chlorophenyl)-3-hydroxypropanenitrile is a known derivative where a hydroxyl group has been added[5].

-

Linker Modification: The direct phenyl-phenyl bond can be replaced with more flexible linkers such as an ether (-O-), methylene (-CH₂-), or sulfonyl (-SO₂-) group. These changes dramatically alter the three-dimensional space the molecule can occupy. The synthesis of 3-(4-Chlorophenoxy)benzonitrile is an example of an ether-linked analog[6].

Synthetic Strategies and Protocols

The synthesis of 3-(3-Chlorophenyl)benzonitrile and its derivatives relies on established cross-coupling reactions and functional group transformations.

Core Synthesis via Suzuki Coupling

The biphenyl core is efficiently constructed using a Palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.

Caption: General workflow for the Suzuki coupling synthesis of the core scaffold.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chlorophenylboronic acid (1.2 eq.), 3-bromobenzonitrile (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(3-Chlorophenyl)benzonitrile.

Protocol: Reduction of the Nitrile to Benzylamine

This protocol transforms the nitrile into a primary amine, a key functional group for introducing basic interactions.

-

Suspension: In a round-bottom flask, suspend 3-(3-Chlorophenyl)benzonitrile (1.0 eq.) in a suitable solvent like Tetrahydrofuran (THF).

-

Reducing Agent: Cool the suspension to -5 °C in an ice-salt bath. Carefully add a reducing agent such as Lithium Aluminium Hydride (LAH) (1.0 eq.) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC.

-

Quenching: After completion, cool the reaction in an ice bath and cautiously quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Extraction and Purification: Dilute the mixture with ethyl acetate and stir until a granular precipitate forms. Filter the solids and wash with ethyl acetate. Dry the combined organic filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify as needed to yield the corresponding benzylamine.[6]

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for 3-(3-Chlorophenyl)benzonitrile is limited in the public domain, the broader class of substituted biphenyls and benzonitriles exhibits significant and diverse bioactivity. This provides a strong rationale for the exploration of its derivatives.

Known Activities of Related Scaffolds

-

Anticancer Potential: Derivatives of dichlorophenyl compounds have demonstrated anticancer activity.[7] The mechanism often involves the inhibition of enzymes critical for the growth and survival of cancer cells.[7] Furthermore, some nucleoside analogs with nitrile functionalities have shown promising cytotoxic activity against tumor cells, with molecular docking studies suggesting inhibition of targets like EGFR and tubulin.[8]

-

Antimicrobial Effects: The antimicrobial activity of related compounds is also documented.[7][9] Structure-activity studies on coumarin derivatives have shown that increasing lipophilicity by replacing hydrophilic groups (like -OH) can enhance the permeation of the molecule into microorganisms, thereby boosting antimicrobial effects.[10] This principle is directly applicable to the design of benzonitrile derivatives.

-

Other Therapeutic Areas: The benzonitrile moiety is a key feature in drugs targeting a range of conditions. For instance, Crisaborole (an anti-dermatitis agent) and Alectinib (an anti-cancer drug) both contain the benzonitrile fragment, underscoring its importance in molecular docking and drug-receptor interactions.[11]

Postulated Structure-Activity Relationships

Based on the available literature for analogous structures, we can postulate several SAR hypotheses for the 3-(3-Chlorophenyl)benzonitrile scaffold:

-

The Nitrile Group: This group likely acts as a key hydrogen bond acceptor or as a precursor to functional groups (amine, amide) that establish critical interactions with a target protein. Its replacement would be a critical test of its role in binding.

-

The 3-Chloro Substituent: The chlorine atom is expected to occupy a specific hydrophobic pocket. Its size, position, and electronic nature are likely crucial for potency and selectivity. Modifying this group would probe the steric and electronic tolerance of this pocket.

-

The Biphenyl Torsion Angle: The rotational angle between the two phenyl rings will be a key determinant of the molecule's overall shape and its ability to fit into a binding site. Introducing linkers (e.g., -O-, -CH₂-) or additional substituents will modulate this angle and explore different conformational spaces.

Conclusion and Future Directions

3-(3-Chlorophenyl)benzonitrile is a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its structural simplicity belies a rich potential for chemical modification, allowing for the systematic exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a practical framework for generating diverse libraries of analogs. Future research should focus on the systematic synthesis and biological screening of these derivatives, particularly in the areas of oncology and infectious diseases where related scaffolds have already shown significant promise. A thorough investigation of the structure-activity relationships will be paramount in transforming this versatile core into next-generation therapeutics.

References

-

United States Biological. 3-(3-Chlorophenyl)benzonitrile - Data Sheet. [Link]

-

Wikipedia. 3-Chlorobenzonitrile. [Link]

-

PubChem. 3-(3-chlorophenyl)-3-hydroxypropanenitrile (C9H8ClNO). [Link]

-

National Institutes of Health (NIH). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

-

PubChem. 3-(Chloromethyl)benzonitrile. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. 3-(3-Chlorophenyl)benzonitrile - CAS:893734-79-7. [Link]

-

ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. Benzonitrile, m-chloro-. [Link]

-

Wikipedia. Benzonitrile. [Link]

- Google Patents. CN104892456A - Method for preparing benzonitrile compound.

-

MedChemExpress. Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]. [https://www.medchemexpress.com/Search.html?key=Benzonitrile,_4-[

-

ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. [Link]

-

Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]

-

PubMed. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. [Link]

-

MDPI. Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. [Link]

-

ACS Publications. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype .gamma.-aminobutyric acid prodrug to lactam and .gamma.-aminobutyric acid type metabolites | Journal of Medicinal Chemistry. [Link]

-

MySkinRecipes. Benzonitrile Derivatives. [Link]

-

National Institutes of Health (NIH). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. [Link]

- Google Patents. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]of-some-derivatives-of-3-4-chlorophenyl-sulfonyl-propane-hydrazide.pdf)

Sources

- 1. usbio.net [usbio.net]

- 2. 3-(3-Chlorophenyl)benzonitrile - CAS:893734-79-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 3-(3-chlorophenyl)-3-hydroxypropanenitrile (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-(3-Chlorophenyl)benzonitrile

Introduction: The Strategic Value of the 3-(3-Chlorophenyl)benzonitrile Scaffold

The 3-(3-chlorophenyl)benzonitrile core represents a privileged scaffold in medicinal chemistry and materials science. As a biphenyl derivative, it provides a rigid, yet conformationally flexible, backbone ideal for positioning functional groups in three-dimensional space to interact with biological targets.[1] The presence of two distinct, chemically addressable functional handles—the chloro group and the nitrile moiety—offers a versatile platform for constructing diverse molecular libraries.

The nitrile group is a common feature in many FDA-approved pharmaceuticals, contributing to improved binding affinity and favorable pharmacokinetic profiles.[2] Derivatives of this scaffold are explored for a wide range of applications, including as inhibitors of phosphodiesterase 4 (PDE4) for anti-inflammatory therapy and as potential agents targeting protein-protein interactions like PD-1/PD-L1.[3][4][5]

This guide provides an in-depth exploration of the key synthetic strategies for derivatizing 3-(3-chlorophenyl)benzonitrile, explaining the chemical rationale behind protocol choices and offering detailed, field-proven experimental procedures.

Core Synthetic Strategies: A Multi-Pronged Approach to Derivatization

The synthetic utility of 3-(3-chlorophenyl)benzonitrile stems from the orthogonal reactivity of its primary functional groups. The chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed through various classical organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the phenyl ring serves as an excellent electrophilic partner in cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds by reacting an aryl halide with an organoboron species, typically a boronic acid or ester.[6][7] This reaction is catalyzed by a palladium(0) complex and requires a base. The activation of aryl chlorides, which are less reactive than bromides or iodides, often necessitates the use of specialized phosphine ligands that promote the rate-determining oxidative addition step.[7][8]

Causality: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., those of the Buchwald or Fu type) stabilize the palladium center and facilitate the oxidative addition of the C-Cl bond into the Pd(0) complex, initiating the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.

// Invisible edges for layout C -> B [style=invis]; D -> C [style=invis]; F -> E [style=invis]; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination is the palladium-catalyzed reaction between an aryl halide and an amine to form an aryl amine.[9][10] This transformation has revolutionized medicinal chemistry by providing a general and high-yielding route to an essential structural motif. Similar to the Suzuki coupling, the reaction with aryl chlorides requires a carefully selected palladium precatalyst and a bulky, electron-rich phosphine ligand.[11][12]

Causality: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to yield the C-N bond and regenerate the Pd(0) catalyst. The steric bulk of the ligand promotes the final reductive elimination step and prevents the formation of undesired side products.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl chlorides, direct displacement of the chlorine by a strong nucleophile is possible under specific conditions. For a nucleophilic aromatic substitution to proceed efficiently, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group.[13][14] These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[14]

Expert Insight: In 3-(3-chlorophenyl)benzonitrile, the nitrile group is an effective electron-withdrawing group. However, it is positioned meta to the chlorine atom. This placement means it can only exert an inductive electron-withdrawing effect and cannot stabilize the intermediate carbanion via resonance. Consequently, forcing conditions such as high temperatures, strong bases, and polar aprotic solvents (e.g., HMPA, DMSO) are typically required to drive this reaction to completion.[15]

Chemical Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other valuable moieties.

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[16] Basic hydrolysis, using a strong base like sodium hydroxide in an aqueous alcohol solution followed by acidic workup, is often preferred as it tends to be cleaner and avoids the harsh conditions of concentrated strong acids.